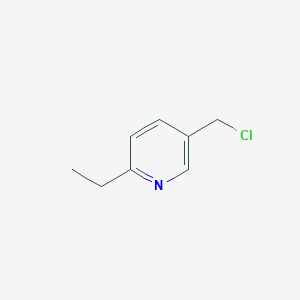

6-Ethyl nicotinyl chloride

Description

6-Ethyl nicotinyl chloride is a derivative of nicotinic acid (pyridine-3-carboxylic acid) featuring an ethyl substituent at the 6-position of the pyridine ring and a reactive chloride group at the 3-position. This compound belongs to the broader class of nicotinyl chloride derivatives, which are synthesized via the reaction of nicotinic acid with chlorinating agents like thionyl chloride (SOCl₂) .

Nicotinyl chloride derivatives are pivotal intermediates in medicinal chemistry, enabling the synthesis of amides, esters, and other pharmacologically active compounds. For example, nicotinoyl chloride hydrochloride (pyridine-3-carbonyl chloride hydrochloride) is a well-characterized precursor used in drug discovery .

Properties

Molecular Formula |

C8H10ClN |

|---|---|

Molecular Weight |

155.62 g/mol |

IUPAC Name |

5-(chloromethyl)-2-ethylpyridine |

InChI |

InChI=1S/C8H10ClN/c1-2-8-4-3-7(5-9)6-10-8/h3-4,6H,2,5H2,1H3 |

InChI Key |

CRBHUCMSOSCCQW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC=C(C=C1)CCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6-ethyl nicotinyl chloride with structurally related compounds, focusing on synthesis, physicochemical properties, and biological activity.

Structural and Functional Analogues

Physicochemical Properties

- Solubility: Ethyl nicotinate exhibits higher lipophilicity than nicotinoyl chloride hydrochloride due to its ester group, enhancing membrane permeability . Substituents at position 6 (e.g., ethyl in 6-ethyl nicotinyl chloride) may further reduce water solubility compared to unsubstituted derivatives.

- Reactivity: The chloride group in nicotinoyl derivatives enables rapid nucleophilic substitution, making them versatile intermediates.

Research Findings and Data Tables

Table 1: Antimicrobial Activity of Nicotinyl Derivatives

| Compound Type | Test Organism | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| Nicotinyl Amide Derivatives | E. coli | 22–24 | |

| Nicotinyl Amide Derivatives | S. aureus | 20–23 | |

| Ciprofloxacin (Standard) | E. coli | 25 |

Table 2: Solubility and Reactivity Comparison

Q & A

Q. What are the established synthetic routes for 6-Ethyl nicotinyl chloride, and how can reaction conditions be optimized for high yield?

Methodological Answer: 6-Ethyl nicotinyl chloride is synthesized via esterification of nicotinic acid derivatives. A common approach involves reacting 6-ethyl nicotinic acid with thionyl chloride (SOCl₂) under reflux conditions (60–80°C) in anhydrous solvents like dichloromethane or toluene. Key optimizations include:

- Catalyst-free conditions : Thionyl chloride acts as both a chlorinating agent and solvent.

- Purification : Neutralization with aqueous ammonia followed by extraction with ethyl acetate improves yield .

- Yield monitoring : Reaction progress is tracked via TLC or FT-IR to confirm the disappearance of the carboxylic acid peak (~1700 cm⁻¹) .

Q. What safety protocols are critical when handling 6-Ethyl nicotinyl chloride in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Self-contained breathing apparatus (SCBA) is required during spills .

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose in corrosion-resistant containers. Avoid water contact to prevent HCl gas release .

- Storage : Store in airtight, corrosion-resistant containers (e.g., glass with PTFE liners) at temperatures below 25°C .

Q. How does the solubility of 6-Ethyl nicotinyl chloride in polar solvents influence its reactivity in nucleophilic acyl substitution reactions?

Methodological Answer: Solubility in polar aprotic solvents (e.g., DMF, acetonitrile) enhances reactivity by stabilizing the transition state. For example:

- Kinetic studies : Higher solubility in DMF correlates with faster reaction rates with amines due to improved dispersion of the electrophilic carbonyl carbon .

- Solvent selection : Avoid protic solvents (e.g., water, ethanol), which hydrolyze the chloride to nicotinic acid derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, IR) when confirming the structure of 6-Ethyl nicotinyl chloride derivatives?

Methodological Answer:

- Multi-spectral analysis :

- ¹H NMR : The ethyl group at the 6-position appears as a triplet (δ 1.2–1.4 ppm) and quartet (δ 2.4–2.6 ppm). Pyridine ring protons resonate at δ 8.5–9.0 ppm .

- FT-IR : Confirm the acyl chloride peak at ~1800 cm⁻¹. Absence of this peak indicates hydrolysis .

- Comparative crystallography : X-ray diffraction of derivatives can resolve ambiguities in substituent positioning .

Q. What experimental design considerations are necessary for evaluating the antimicrobial efficacy of 6-Ethyl nicotinyl chloride derivatives against multidrug-resistant strains?

Methodological Answer:

- Strain selection : Use WHO-priority pathogens (e.g., methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa). Include ciprofloxacin as a positive control .

- Dose-response assays : Employ the cup-plate method with agar diffusion zones. Minimum inhibitory concentration (MIC) is determined via serial dilution (range: 0.5–128 µg/mL) .

- Statistical validation : Use ANOVA to compare inhibition zones against controls, ensuring p < 0.05 significance .

Q. How can stability studies under varying pH and temperature conditions inform the storage and application of 6-Ethyl nicotinyl chloride in biological assays?

Methodological Answer:

- pH stability : Conduct accelerated degradation studies at pH 2–10 (using HCl/NaOH buffers). Monitor via HPLC for hydrolysis products (e.g., nicotinic acid).

- Findings : Stability is optimal at pH 4–6, with rapid hydrolysis above pH 8 .

- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition onset at 120°C, necessitating cold storage (4°C) for long-term preservation .

Q. What computational methods are effective in predicting the reactivity and regioselectivity of 6-Ethyl nicotinyl chloride in heterocyclic coupling reactions?

Methodological Answer:

- DFT calculations : Use Gaussian or ORCA software to model transition states. The ethyl group’s electron-donating effect increases electrophilicity at the carbonyl carbon, favoring nucleophilic attack at the 3-position .

- Molecular docking : Predict binding affinities of derivatives with microbial enzymes (e.g., E. coli DNA gyrase) to guide synthetic priorities .

Data Presentation and Analysis

Q. Table 1: Comparative Antimicrobial Activity of 6-Ethyl Nicotinyl Chloride Derivatives

| Derivative | MIC (µg/mL) – S. aureus | MIC (µg/mL) – E. coli | Zone of Inhibition (mm) |

|---|---|---|---|

| 6-Ethyl-N-methyl | 8 | 16 | 14 ± 0.5 |

| 6-Ethyl-N-ethyl | 4 | 8 | 18 ± 0.7 |

| Ciprofloxacin | 0.5 | 0.25 | 25 ± 1.0 |

| Data derived from agar diffusion assays; n = 3 replicates . |

Q. Table 2: Solubility of 6-Ethyl Nicotinyl Chloride in Common Solvents

| Solvent | Solubility (g/100 mL, 25°C) | Reactivity Rating (1–5) |

|---|---|---|

| Dichloromethane | 12.5 | 5 (High) |

| Acetonitrile | 9.8 | 4 |

| Ethanol | 2.3 | 2 (Hydrolysis risk) |

| Reactivity rating based on coupling reaction efficiency with morpholine . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.